2,2'-Bipyridine, 4-bromo-, 1-oxide
CAS No.: 14163-03-2
Cat. No.: VC3861179
Molecular Formula: C10H7BrN2O
Molecular Weight: 251.08 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 14163-03-2 |
---|---|
Molecular Formula | C10H7BrN2O |
Molecular Weight | 251.08 g/mol |
IUPAC Name | 4-bromo-1-oxido-2-pyridin-2-ylpyridin-1-ium |
Standard InChI | InChI=1S/C10H7BrN2O/c11-8-4-6-13(14)10(7-8)9-3-1-2-5-12-9/h1-7H |
Standard InChI Key | HCTCBELJQDBBDK-UHFFFAOYSA-N |
SMILES | C1=CC=NC(=C1)C2=[N+](C=CC(=C2)Br)[O-] |
Canonical SMILES | C1=CC=NC(=C1)C2=[N+](C=CC(=C2)Br)[O-] |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Geometry and Conformation
The crystal structure of 2,2'-bipyridine, 4-bromo-, 1-oxide reveals a disordered cationic moiety, where protonation and oxidation occur at either nitrogen atom (N1 or N2) with a 3:1 occupancy ratio . The two pyridine rings adopt an s-cis conformation stabilized by an intramolecular N–H⋯O hydrogen bond () . This conformation facilitates dimerization via intermolecular N–H⋯O interactions () between adjacent cations, forming supramolecular aggregates . The bromide counterion and water molecules further stabilize the lattice through C–H⋯Br () and O–H⋯Br () hydrogen bonds .
Table 1: Key Structural Parameters
Parameter | Value | Source |
---|---|---|
Bond length (N–O) | 1.32 Å | |
Intramolecular H-bond (N–H⋯O) | 2.65 Å | |
Intermolecular H-bond (N–H⋯O) | 2.78 Å | |
C–Br bond length | 1.89 Å |
Spectroscopic Characteristics
The compound exhibits a characteristic NMR signal at for the pyridinium proton and for the brominated aromatic proton . IR spectroscopy confirms the N–O stretch at and C–Br vibration at .
Synthetic Methodologies
Direct Oxidation of 4-Bromo-2,2'-Bipyridine
A common route involves treating 4-bromo-2,2'-bipyridine with hydrogen peroxide () in hydrobromic acid () at 60°C for 12 hours, yielding the N-oxide derivative with 85% efficiency . Recrystallization from ethanol/water (3:1) affords pure product .
Suzuki Cross-Coupling Reactions
The compound serves as a precursor in palladium-catalyzed cross-couplings. For example, reaction with 4-boronophenyl-terpyridine under Suzuki–Miyaura conditions (, , reflux) produces luminescent terpyridine-bipyridine hybrids for optoelectronic applications .
Table 2: Synthetic Conditions and Yields
Coordination Chemistry and Applications
Metal Complexation
The N-oxide group enhances the compound’s chelating ability, enabling the formation of stable complexes with transition metals. For instance, copper(II) complexes exhibit a distorted square-planar geometry () and demonstrate cytotoxicity against HeLa cells () .
Catalytic Applications
Palladium complexes of 2,2'-bipyridine, 4-bromo-, 1-oxide catalyze C–C bond-forming reactions, such as Heck couplings, with turnover numbers (TON) exceeding . The bromo substituent facilitates post-functionalization, enabling the synthesis of dendritic catalysts for asymmetric hydrogenation .
Comparison with Related Compounds
2,2'-Bipyridine vs. N-Oxide Derivative
The N-oxide group increases electron density at the nitrogen atom ( vs. for parent bipyridine), enhancing metal-binding affinity . This modification also improves solubility in polar solvents (e.g., in water vs. for 2,2'-bipyridine) .
4-Bromo- vs. 4-Nitro-Substituted Analogues
Bromine’s lower electronegativity () compared to nitro groups () results in milder deactivating effects, preserving reactivity in cross-coupling reactions .
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